2-(Chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole

Catalog No.
S14102090
CAS No.
M.F
C6H10ClNO
M. Wt
147.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxaz...

Product Name

2-(Chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole

IUPAC Name

2-(chloromethyl)-5,5-dimethyl-4H-1,3-oxazole

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

InChI

InChI=1S/C6H10ClNO/c1-6(2)4-8-5(3-7)9-6/h3-4H2,1-2H3

InChI Key

JUKYAXMWEWSJOB-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=C(O1)CCl)C

2-(Chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound belonging to the oxazole family. This compound features a chloromethyl group at the second position and two methyl groups at the fifth position of the oxazole ring. The molecular formula for this compound is C6H10ClNO, with a molecular weight of approximately 145.59 g/mol. Its structure includes a five-membered ring containing both nitrogen and oxygen, which contributes to its unique chemical properties and biological activities.

Typical for oxazoles, including:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Cyclization Reactions: It can participate in cyclization to form more complex heterocycles.
  • Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions, affecting its reactivity and stability.

These reactions are significant for synthesizing derivatives that may enhance or modify biological activity.

2-(Chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole exhibits several biological activities:

  • Antimicrobial Properties: Studies have indicated that oxazole derivatives can possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents.
  • Cytotoxicity: This compound has been observed to affect cell proliferation and apoptosis in various cell lines, suggesting potential applications in cancer therapy.
  • Enzyme Interaction: It acts as a ligand in enzymatic reactions, potentially enhancing or inhibiting specific enzyme activities depending on the context of its application .

The synthesis of 2-(Chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole can be achieved through several methods:

  • Chloromethylation of Oxazoles: This involves treating an appropriate oxazole precursor with chloromethylating agents such as formaldehyde and hydrochloric acid.
  • Cyclization from Precursors: Starting materials like amino acids or their derivatives can undergo cyclization reactions in the presence of suitable reagents to yield the desired oxazole structure.
  • Functional Group Modification: Existing oxazole compounds can be modified through substitution reactions to introduce the chloromethyl group at the desired position.

These methods allow for the efficient production of the compound and its derivatives.

2-(Chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole has various applications:

  • Pharmaceutical Development: Due to its biological activity, it serves as a scaffold for designing new drugs targeting bacterial infections and cancer.
  • Chemical Research: The compound is used in studies related to enzyme mechanisms and metabolic pathways due to its interaction with biomolecules.
  • Agricultural Chemistry: It may find applications as a pesticide or herbicide due to its potential antimicrobial properties.

Studies on 2-(Chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole have focused on its interactions with:

  • Enzymes: The compound's ability to bind with enzymes suggests it could serve as a lead compound in drug discovery targeting specific enzymatic pathways.
  • Cellular Receptors: Investigations into how this compound interacts with cellular receptors could reveal mechanisms underlying its biological effects.

These interaction studies are crucial for understanding how the compound functions at a molecular level and for identifying potential therapeutic targets.

Several compounds share structural similarities with 2-(Chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-(Chloromethyl)-4-methyl-4,5-dihydro-1,3-oxazoleMonosubstituted OxazoleContains a methyl group instead of dimethyl groups.
2-(3-Chlorophenyl)-4,5-dihydro-4-methyl-1,3-oxazoleAryl-substituted OxazoleFeatures a chlorophenyl substituent that alters reactivity.
2-Ethyl-4,5-dimethyl-1,3-oxazoleEthyl-substituted OxazoleVariation in alkyl substitution affects solubility and activity.

Each of these compounds exhibits unique properties that differentiate them from 2-(Chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole while still retaining some common characteristics inherent to oxazoles. The diversity among these compounds allows for tailored applications in medicinal chemistry and other fields.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Exact Mass

147.0450916 g/mol

Monoisotopic Mass

147.0450916 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types